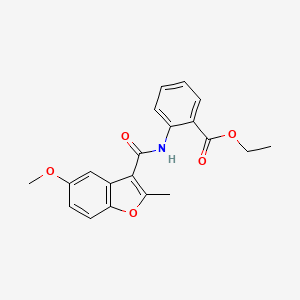

ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[(5-methoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-4-25-20(23)14-7-5-6-8-16(14)21-19(22)18-12(2)26-17-10-9-13(24-3)11-15(17)18/h5-11H,4H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBDLYKMHRNYAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Amidation Reaction: The amido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an ester or acid chloride) to form the amide bond.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate and its derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Benzofuran derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that modifications at specific positions on the benzofuran ring can enhance their efficacy against various pathogens, including bacteria and fungi .

- Anticancer Potential : Compounds with benzofuran structures have been investigated for their ability to inhibit cancer cell proliferation. They may act on multiple targets within cancer cells, including receptor tyrosine kinases, which are often overexpressed in tumors . this compound could potentially serve as a lead compound for developing new anticancer agents.

- Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases . The specific amide functionality in this compound may contribute to its anti-inflammatory properties.

Therapeutic Applications

The potential therapeutic applications of this compound span several areas:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new drugs targeting resistant strains of bacteria and fungi. |

| Cancer Treatment | Exploration as a lead compound for targeted cancer therapies. |

| Anti-inflammatory Drugs | Potential use in treating chronic inflammatory conditions. |

Case Studies

Several case studies illustrate the applications of benzofuran derivatives in drug development:

- Antimicrobial Activity Study : A study demonstrated that certain benzofuran derivatives exhibited potent antibacterial activity against Gram-positive bacteria, suggesting their potential use in formulating new antibiotics .

- Inhibition of Cancer Cell Growth : Research has shown that benzofuran compounds can inhibit the growth of specific cancer cell lines by targeting key signaling pathways involved in cell proliferation .

- Inflammation Modulation : A recent study highlighted the anti-inflammatory effects of benzofuran derivatives in animal models, indicating their potential for treating diseases like arthritis .

Mechanism of Action

The mechanism of action of ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The compound is compared to structurally related benzofuran and benzoate derivatives to highlight key differences in substituents, physicochemical properties, and applications.

Structural and Functional Group Variations

Table 1: Structural Comparison of Ethyl 2-(5-Methoxy-2-methyl-1-benzofuran-3-amido)benzoate and Analogues

Key Findings from Comparative Studies

Pharmacological Potential: The target compound’s amide group may facilitate hydrogen bonding, a critical feature for binding to biological targets, as seen in benzofuran derivatives with demonstrated antimicrobial and antitumor activities .

Solubility and Reactivity: The ester group in the target compound enhances solubility in organic solvents compared to carboxylic acid analogues (e.g., 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid) . Tertiary amine substituents (e.g., ethyl 4-(dimethylamino)benzoate) increase electron density, improving reactivity in photopolymerization applications, whereas methoxy groups in the target compound offer moderate electron donation .

Crystallographic Behavior :

- Benzofuran-acid derivatives (e.g., ) form centrosymmetric dimers via O–H⋯O hydrogen bonds, while the target compound’s amide group may enable N–H⋯O interactions, influencing crystal packing and melting points .

- Sulfoxide-containing derivatives (e.g., ) exhibit distinct anisotropic displacement patterns due to the polar sulfinyl group, resolved using SHELX and ORTEP software .

Synthetic Flexibility :

- The target compound’s benzofuran-amide scaffold allows modular substitutions (e.g., halogens, alkyl chains) for tuning properties, akin to methods described for methyl imidazole carboxylates in .

Biological Activity

Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate is a complex organic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparative analyses with similar compounds.

Overview of the Compound

This compound is characterized by its unique structure that includes an ethyl ester group, a methoxy group, and an amido group attached to a benzofuran core. The compound's molecular formula is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 313.36 g/mol. Its synthesis typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization reactions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

| Pseudomonas aeruginosa | 40 |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anticancer Activity

Moreover, this compound has been investigated for its anticancer properties. Preliminary studies reveal that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound appears to exert its effects through multiple pathways, including the modulation of cell cycle proteins and apoptosis-related factors.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity. For instance, studies have indicated that it can inhibit tubulin polymerization, which is crucial for cell division in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related benzofuran derivatives:

| Compound | Key Functional Groups | Biological Activity |

|---|---|---|

| Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Carboxyl group instead of amido | Moderate antimicrobial activity |

| 5-Methoxy-2-methylbenzofuran | Lacks ethyl ester and amido groups | Minimal biological activity |

| Methyl 2-(5-ethoxy-2-methyl-1-benzofuran-3-amido)benzoate | Similar structure but different substituents | Limited anticancer effects |

The presence of both the amido and methoxy groups in this compound enhances its biological activities compared to these other derivatives.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Anticancer Activity : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined to be around 15 µM.

- Case Study on Antimicrobial Efficacy : A separate study evaluated the efficacy of this compound against clinical isolates of E. coli and S. aureus, demonstrating significant inhibition zones in agar diffusion assays, supporting its potential as an antimicrobial agent.

Q & A

Q. What synthetic methodologies are commonly employed for preparing ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate?

The synthesis of benzofuran derivatives typically involves multi-step reactions, such as Claisen condensation for ester formation, Friedel-Crafts acylation for benzofuran ring functionalization, and amide coupling for introducing substituents. For example, analogous compounds like ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate are synthesized via sequential condensation and acylation steps, followed by purification using column chromatography (ethyl acetate/hexane gradients) . Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like over-acylation.

Q. What spectroscopic techniques are critical for characterizing this compound?

A combination of NMR (¹H, ¹³C) , IR , and mass spectrometry (EI-MS or ESI-MS) is essential. For instance:

- ¹H NMR identifies protons on the benzofuran ring (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm).

- IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .

- High-resolution MS validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks). Purity should be assessed via HPLC (>95% by area normalization) .

Q. How is the compound’s stability evaluated under varying storage conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Accelerated degradation tests in acidic/basic/oxidative buffers (e.g., 0.1 M HCl, NaOH, H₂O₂) at 40°C for 72 hours, followed by HPLC monitoring of degradation products .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and ORTEP resolve ambiguities in the compound’s solid-state structure?

- SHELXL refines X-ray diffraction data to model anisotropic displacement parameters and hydrogen bonding. For example, planar deviations in benzofuran rings (mean deviation <0.01 Å) and intermolecular hydrogen bonds (O–H⋯O, ~2.8 Å) can be quantified .

- ORTEP-3 visualizes thermal ellipsoids and packing interactions (e.g., π–π stacking distances of ~3.8–4.0 Å), critical for understanding crystallinity and polymorphism .

Q. What strategies address contradictions in bioactivity data across pharmacological assays?

- Dose-response normalization : Compare IC₅₀ values across assays using standardized cell lines (e.g., HepG2 vs. MCF-7) and controls (e.g., doxorubicin).

- SAR analysis : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity. For instance, 2-(5-methyl-1-benzofuran-3-yl)acetic acid derivatives show enhanced antibacterial activity due to increased lipophilicity .

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsome incubations .

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DoE) : Vary parameters (catalyst loading, solvent ratio) to identify optimal conditions. For example, Suzuki coupling efficiencies improve with Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C .

- Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., ester hydrolysis) by precise temperature/residence time control .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Simulate binding to targets like COX-2 or CYP450 isoforms.

- ADMET prediction (SwissADME) : Estimate logP (~2.5–3.5), bioavailability (≥30%), and CYP3A4 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.